1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS/c1-22-11-12(10-20-22)16-7-6-13(24-16)8-9-19-17(23)21-15-5-3-2-4-14(15)18/h2-7,10-11H,8-9H2,1H3,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTQABGIAYAVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 2-Chlorophenyl Intermediate
The synthesis begins with the functionalization of 2-chloroaniline to generate the 2-chlorophenyl isocyanate intermediate. This step typically employs phosgene or triphosgene under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, achieving yields of 78–85%. The reactivity of the isocyanate group is critical for subsequent urea bond formation.
Reaction Conditions:
Synthesis of the Thiophene-Ethylamine Component
The thiophene-ethylamine side chain is constructed via a Friedel-Crafts alkylation of 2-bromothiophene with 1-methyl-1H-pyrazole-4-boronic acid. Palladium-catalyzed Suzuki-Miyaura coupling achieves regioselective C–H activation at the thiophene’s β-position, with yields of 65–72%. Key parameters include:
Optimized Parameters:
Urea Bond Formation
The final step involves coupling the 2-chlorophenyl isocyanate with the thiophene-ethylamine intermediate. This reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, facilitated by dimethylformamide (DMF) at 60°C. Yields range from 60–68%, with purification via silica gel chromatography (ethyl acetate/hexane, 3:1).
Critical Challenges:
-
Moisture Sensitivity: Isocyanate hydrolysis competes with urea formation, necessitating rigorous anhydrous conditions.
-
Steric Hindrance: Bulky substituents on the thiophene ring reduce reaction rates, requiring extended reaction times (12–16 hours).
Optimization of Reaction Conditions
Solvent Systems for Urea Formation
Comparative studies reveal that polar aprotic solvents (DMF, THF) outperform dichloromethane or acetonitrile due to enhanced solubility of intermediates:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 95 |
| THF | 7.5 | 62 | 92 |
| CH₂Cl₂ | 8.9 | 45 | 88 |
Catalytic Effects on Pyrazole-Thiophene Coupling
The use of Pd(PPh₃)₄ versus Pd(OAc)₂ was evaluated for Suzuki-Miyaura coupling:
| Catalyst | Loading (mol%) | Yield (%) | Selectivity (β:α) |
|---|---|---|---|
| Pd(PPh₃)₄ | 5 | 72 | 9:1 |
| Pd(OAc)₂ | 5 | 58 | 7:3 |
Phosphine ligands stabilize the palladium center, improving β-selectivity by 20%.
Purification and Characterization
Recrystallization Techniques
Post-synthesis purification employs recrystallization from dimethylformamide (DMF), yielding needle-like crystals with >99% purity (HPLC). Alternative solvents like ethanol or acetonitrile result in lower yields (75–80%) due to poor solubility of the urea derivative.
Crystallographic Data:
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.12 (m, 4H, chlorophenyl), 6.89 (d, J = 3.6 Hz, 1H, thiophene-H).
-
IR (KBr): 3320 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O urea), 1540 cm⁻¹ (C–N bend).
Industrial-Scale Considerations
Chemical Reactions Analysis
1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The pyrazole and thiophene rings can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including those similar to 1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea, exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can act as inhibitors of AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy homeostasis and is a target for cancer therapy. The synthesis of such compounds has been linked to the development of novel AMPK inhibitors aimed at treating various cancers .
Anti-inflammatory Effects
Compounds containing the pyrazole moiety have also been investigated for their anti-inflammatory properties. They are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The incorporation of specific substituents, such as the thiophene ring present in this compound, can enhance these effects, making it a candidate for further development into anti-inflammatory drugs .
Agricultural Applications
Pesticide Development
The compound's structure suggests potential utility as a pesticide or herbicide. Similar compounds have been evaluated for their effectiveness against various pests and weeds. The presence of the chlorophenyl group may contribute to its bioactivity, making it a candidate for further testing in agricultural applications. Research into related compounds indicates that modifications to the urea structure can lead to increased efficacy against specific agricultural pests .
Residue Management
Given its potential use in agriculture, understanding the residue behavior of such compounds is crucial. Studies on maximum residue limits (MRLs) for similar compounds help establish safe levels for food commodities, ensuring consumer safety while allowing effective pest management .
Materials Science Applications
Polymer Synthesis
The unique chemical structure of 1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea allows it to be utilized in synthesizing specialty polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the incorporation of rigid urea linkages and aromatic groups. Such materials could find applications in coatings, adhesives, and composites used in various industrial sectors .
Case Study 1: Anticancer Drug Development
A study focusing on the synthesis of pyrazole derivatives demonstrated that modifications similar to those found in 1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea resulted in compounds with potent anticancer activity against several cell lines. The research highlighted the importance of structural diversity in enhancing biological activity .
Case Study 2: Agricultural Efficacy
Field trials conducted with related pyrazole compounds showed promising results in controlling aphid populations on crops. The trials indicated that these compounds could significantly reduce pest populations while maintaining crop yield, suggesting their viability as eco-friendly pest control agents .
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Urea Nitrogen
The urea scaffold is highly modular, with substituents on either nitrogen significantly altering physicochemical and biological properties. Key analogs include:
Table 1: Comparison of Urea Derivatives with Aryl and Heterocyclic Substituents
*Estimated based on structural similarity to CAS 2640835-53-4 .
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 2-chlorophenyl group in the target compound is less electron-withdrawing than the 3-CF₃ or 4-chloro-3-CF₃ substituents in compounds 11k and 11f . This may reduce metabolic stability compared to trifluoromethyl analogs but improve solubility.
- Heterocyclic Linkers: The ethyl-thiophene-pyrazole chain in the target compound differs from the thiazole-piperazine systems in analogs.
Role of the Pyrazole-Thiophene Moiety
Pyrazole and thiophene rings are common in bioactive compounds due to their ability to engage in hydrogen bonding and hydrophobic interactions. Comparisons include:
Table 2: Pyrazole-Containing Urea Derivatives
Key Observations:
- Pyrazole Substitution: The 1-methyl group on the pyrazole in the target compound may enhance metabolic stability compared to unsubstituted pyrazole analogs (e.g., CAS 2034273-54-4) by reducing oxidative degradation .
- Thiophene vs. Thiadiazole: The thiophene linker in the target compound is less polar than the thiadiazole in , which could improve blood-brain barrier penetration but reduce aqueous solubility.
Impact of Substituent Position
The position of the chlorine atom on the phenyl ring significantly influences activity. For example:
- 2-Chlorophenyl vs. However, it could also prevent undesired interactions in crowded enzymatic pockets.
Biological Activity
1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a chlorophenyl group, a urea moiety, and a thiophene ring substituted with a pyrazole group, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its interactions with various biological targets, including enzymes and receptors. The following sections detail specific pharmacological effects observed in studies.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties, particularly against various cancer cell lines. For instance, compounds similar to 1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in cancer proliferation and survival .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical models. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce edema in carrageenan-induced inflammation models .
Antimicrobial Properties
Several derivatives of the pyrazole scaffold have been reported to possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of 1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea. Key modifications that enhance activity include:
- Substitution Patterns : Variations in the chlorophenyl and thiophene groups can significantly affect potency.
- Linker Variability : The ethyl linker connecting the thiophene and urea can be modified to enhance solubility and bioavailability.
A summary of SAR findings is presented in Table 1.
| Modification | Effect on Activity |
|---|---|
| Increased electron density on phenyl ring | Enhanced binding affinity to target receptors |
| Alteration of thiophene substituents | Improved antimicrobial efficacy |
| Variation in urea substituents | Modulation of anti-inflammatory properties |
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Antitumor Efficacy : A study involving compounds structurally similar to 1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea showed significant cytotoxicity against human lung cancer cells (A549), with IC50 values indicating potent antitumor activity .
- Anti-inflammatory Activity : In a model assessing carrageenan-induced paw edema in rats, compounds exhibited comparable effects to standard anti-inflammatory drugs like indomethacin, suggesting potential therapeutic applications .
- Antimicrobial Testing : Compounds derived from this scaffold were tested against various bacterial strains, including E. coli and S. aureus, demonstrating effective inhibition at low concentrations .
Q & A
Q. What are the established synthetic routes for 1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with chloroaniline derivatives. A common approach includes:
- Step 1 : Chlorination of aniline to form 2-chloroaniline intermediates.
- Step 2 : Reaction with isocyanate to introduce the urea moiety.
- Step 3 : Coupling with a thiophene-pyrazole derivative via alkylation or nucleophilic substitution. Optimization involves solvent selection (e.g., ethanol or DMF), reflux conditions (60–100°C), and purification via column chromatography or recrystallization . Yields can be improved by controlling stoichiometry and reaction time (6–24 hours) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- NMR Spectroscopy : Confirms regiochemistry of the chlorophenyl and pyrazole groups.
- HPLC-MS : Validates purity (>95%) and detects byproducts.
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for urea and thiophene linkages .
- FT-IR : Identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .
Q. How does the compound’s solubility and stability impact experimental design?
Solubility in polar aprotic solvents (e.g., DMSO) facilitates in vitro assays, while instability in acidic/basic conditions necessitates pH-controlled environments (pH 6–8) for storage . Pre-formulation studies using thermogravimetric analysis (TGA) are recommended to assess thermal degradation .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s biological targets and mechanism of action?
- Molecular Docking : Screen against kinase or GPCR targets using AutoDock Vina, focusing on urea and pyrazole motifs as hydrogen-bond donors .
- MD Simulations : Assess binding stability (50–100 ns trajectories) with AMBER or GROMACS .
- QSAR Models : Correlate substituent effects (e.g., chloro vs. fluoro analogs) with bioactivity .
Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?
Discrepancies may arise from assay sensitivity (e.g., ELISA vs. SPR) or cellular permeability. Mitigation strategies include:
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM.
- Membrane Permeability Assays : Use Caco-2 cells or PAMPA to quantify passive diffusion .
- Metabolite Profiling : Identify active/degraded forms via LC-MS/MS .
Q. What structural modifications enhance target selectivity while minimizing off-target effects?
- Pyrazole Substitution : Replace 1-methyl with bulkier groups (e.g., cyclopropyl) to sterically block non-specific interactions .
- Thiophene Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electronic properties and binding affinity . Comparative studies with analogs (e.g., phenyl vs. thiophene derivatives) highlight trade-offs between potency and selectivity .
Q. How do researchers validate the compound’s role in enzyme inhibition using kinetic assays?
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations (0.1–10× Km).
- Inhibition Constants (Ki) : Determine via Dixon plots or IC50 shifts under competitive/non-competitive conditions .
- Crystallographic Studies : Co-crystallize with target enzymes (e.g., kinases) to map binding pockets .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
